1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-16-10-9-13(12(2)3)11-17(16)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLAUHGQPOGXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2-Ethoxy-5-isopropylbenzene
Chlorosulfonation introduces the sulfonyl chloride group regioselectively. The ethoxy group (ortho/para-directing) and isopropyl group (weakly activating) influence the position of sulfonation.
Procedure :
-
Substrate Preparation : 2-Ethoxy-5-isopropylbenzene is synthesized via Williamson ether synthesis between 2-hydroxy-5-isopropylbenzene and ethyl bromide under basic conditions.
-
Sulfonation : The substrate reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. The reaction is quenched with ice water, and the sulfonic acid intermediate is isolated via filtration.
-
Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux for 2 hours. The product, 2-ethoxy-5-isopropylbenzenesulfonyl chloride, is purified by vacuum distillation.
Key Data :
| Parameter | Value |
|---|---|
| Yield (sulfonation) | 70–85% |
| Purity (after distillation) | >95% (by ¹H NMR) |
Alternative Route: Diazonium Salt Functionalization
For substrates sensitive to direct sulfonation, diazonium salt intermediates offer positional control.
Procedure :
-
Diazotization : 2-Ethoxy-5-isopropylbenzene is nitrated to introduce a nitro group, followed by reduction to the amine. The amine is diazotized using NaNO₂ and HCl at 0°C.
-
Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) and cuprous chloride (CuCl) in aqueous HCl to yield the sulfonyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 50–60% |
| Regioselectivity | >90% para to ethoxy group |
Coupling with 1H-Benzo[d] triazole
The sulfonyl chloride undergoes nucleophilic substitution with the benzotriazole’s NH group. This step is critical for achieving high regiochemical fidelity.
Base-Mediated Sulfonylation
Procedure :
-
Reaction Setup : 1H-Benzo[d]triazole (1.0 equiv) and 2-ethoxy-5-isopropylbenzenesulfonyl chloride (1.2 equiv) are dissolved in anhydrous DCM. Triethylamine (2.5 equiv) is added dropwise at 0°C.
-
Reaction Conditions : The mixture is stirred at room temperature for 12–16 hours.
-
Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–88% |
| Purity (HPLC) | >98% |
Microwave-Assisted Optimization
To enhance reaction efficiency, microwave irradiation reduces reaction time while maintaining yield.
Procedure :
-
Microwave Conditions : A mixture of benzotriazole (1.0 equiv), sulfonyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is irradiated at 100°C for 20 minutes.
-
Purification : The crude product is recrystallized from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–90% |
| Reaction Time | 20 minutes |
Analytical Characterization
Critical spectroscopic data for 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]triazole:
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.15–8.10 (m, 2H, Ar-H),
-
δ 7.65–7.60 (m, 2H, Ar-H),
-
δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H),
-
δ 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃),
-
δ 3.10–3.00 (m, 1H, CH(CH₃)₂),
-
δ 1.50 (t, J = 7.0 Hz, 3H, OCH₂CH₃),
-
δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
HRMS (ESI) :
-
Calculated for C₁₉H₂₁N₃O₃S [M+H]⁺: 372.1382,
-
Found: 372.1385.
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonation : Competing directing effects of ethoxy and isopropyl groups may lead to mixed regioisomers. Employing low-temperature sulfonation (0°C) minimizes byproducts.
-
Benzotriazole Stability : The NH group is prone to oxidation. Reactions are conducted under inert atmosphere (N₂/Ar) with anhydrous solvents .
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the aromatic rings.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while bromination can yield bromo derivatives of the compound.
Scientific Research Applications
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl triazoles with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzo[d][1,2,3]triazole core can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Sulfonyl vs. Ether/Carbonyl Linkages
- Sulfonyl Linkage (Target Compound) : The sulfonyl group (–SO₂–) provides strong electron-withdrawing effects, enhancing metabolic stability and binding specificity. For instance, sulfonyl-linked triazoles demonstrate higher target specificity compared to carbonyl amide analogs in kinase inhibition studies .
- Ether Linkage (e.g., Hemiaminal Ethers 3a–j) : Ethers (–O–) in compounds like 1-(butoxymethyl)-1H-benzo[d][1,2,3]triazole (3a) increase hydrophilicity but may reduce enzymatic resistance due to hydrolytic susceptibility .
Substituent Effects
- Tetrazole Hybrids (e.g., 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles): Tetrazole moieties introduce acidic protons (pKa ~4.9), favoring ionic interactions in biological systems but reducing blood-brain barrier penetration compared to non-ionic substituents .
- Adamantyl/Naphthyl Groups (e.g., 1-(1H-benzo[d][1,2,3]triazol-1-yl)dodecan-1-one) : Bulky substituents like adamantyl improve target affinity via van der Waals interactions but may limit solubility .
Antimicrobial Activity
- The target compound’s sulfonyl group may enhance antimicrobial potency, as seen in analogs like 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (15a), which showed efficacy against E. coli and Xanthomonas spp. .
- Key Difference : Sulfonyl-linked derivatives often exhibit broader-spectrum activity compared to ether-linked compounds (e.g., 3a–j), which are primarily optimized for CNS-targeted applications .
Anti-Inflammatory and Anti-Nociceptive Activity
- Tetrazole-benzotriazole hybrids (e.g., 3c and 3f) demonstrated superior anti-inflammatory activity (69% edema reduction) via carrageenan-induced paw edema models .
- Key Difference : The target compound’s sulfonyl group may favor cyclooxygenase (COX) inhibition over tetrazole-mediated nitric oxide modulation, suggesting divergent mechanisms .
Anticancer and Antiparasitic Activity
- Sulfonamide-linked benzotriazoles (e.g., BRAF inhibitors in ) show V600E mutant inhibition, while antiparasitic derivatives like N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-nitrobenzenamine (52) outperformed albendazole in Pheretima posthuma models .
- Key Difference : The ethoxy-isopropyl substituents in the target compound may enhance selectivity for parasitic proteases over human kinases compared to nitro-substituted analogs .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~375.4 | Sulfonyl, ethoxy, isopropyl | 3.8 | 0.12 (DMSO) |
| 1-(Butoxymethyl)-1H-benzotriazole (3a) | 231.3 | Ether, butoxy | 2.5 | 1.8 (Water) |
| 1-(2-Naphthyl)-1H-benzotriazole | 245.3 | Naphthyl | 4.1 | 0.05 (DMSO) |
| 3c (Tetrazole hybrid) | 398.4 | Tetrazole, tosyl | 2.9 | 0.3 (DMSO) |
Data extrapolated from , and 12.
Biological Activity
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound belonging to the class of substituted sulfonyl-1,2,3-triazoles. This compound has garnered attention due to its diverse biological activities, including potential antifungal and insecticidal properties. The structural features of this compound, particularly the presence of a sulfonyl group and an ethoxy-substituted phenyl ring, suggest enhanced solubility and bioavailability compared to other triazole derivatives.
Structural Characteristics
The molecular structure of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Benzo[d][1,2,3]triazole |
| Substituents | Sulfonyl group attached to a phenyl ring with ethoxy and isopropyl groups |
| Molecular Formula | C18H20N2O3S |
Biological Activity
The biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has been explored in various studies. Key findings include:
1. Antifungal Properties
Research indicates that compounds in the 1,2,3-triazole class exhibit significant antifungal activity. For instance, studies have shown that triazoles can inhibit fungal growth by disrupting cell membrane integrity and function. The specific compound under investigation demonstrated promising antifungal activity against various fungal strains.
2. Insecticidal Activity
In addition to antifungal properties, this compound has been evaluated for insecticidal activity. Preliminary studies suggest that it may act as an effective insecticide by interfering with the nervous system of target insects.
3. Anti-inflammatory Effects
Recent investigations into the anti-inflammatory potential of triazole derivatives have highlighted their ability to inhibit nitric oxide (NO) production in LPS-stimulated BV2 cells. This suggests a mechanism through which these compounds may exert neuroprotective effects.
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole:
Study on Antifungal Activity
A study conducted by Menghereş et al. evaluated the antifungal properties of various triazole derivatives, including the compound . The results indicated a notable reduction in fungal growth with an IC50 value indicating effective concentration levels for therapeutic use.
Anti-inflammatory Evaluation
In another study focused on anti-inflammatory properties, the compound was tested against LPS-stimulated microglial cells. Results showed a significant decrease in NO production compared to control groups, indicating potential therapeutic applications in neuroinflammation.
Comparative Analysis with Other Triazoles
To contextualize the biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole within its class, a comparative analysis is presented below:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzod[1,2,3]triazole | Antifungal | TBD |
| Hesperetin–1,2,3-triazole hybrid | Anti-ChE | 3.04 |
| 4-Sulfamoylbenzene | Antibacterial | TBD |
Q & A
Basic: What are the optimal synthetic routes for 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 1H-benzo[d][1,2,3]triazole derivatives with sulfonyl chlorides (e.g., 2-ethoxy-5-isopropylbenzenesulfonyl chloride) in dichloromethane or DMF, using K₂CO₃ as a base to facilitate deprotonation and coupling . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, triazole ring vibrations at ~1500–1450 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity (>95%) .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Answer:
SAR studies require systematic modification of substituents (e.g., ethoxy, isopropyl, sulfonyl groups) and evaluation of biological activity. For example:
- Antiparasitic activity : Derivatives with nitro or chloro substituents on the benzene ring show enhanced activity against Pheretima posthuma due to increased electrophilicity .
- Anti-inflammatory activity : Bulkier substituents (e.g., tosyl groups) improve binding to COX-2, as seen in carrageenan-induced edema models .
Use dose-response assays and computational docking (e.g., AutoDock Vina) to correlate structural features with activity .
Advanced: How to design experiments to assess conflicting bioactivity data across studies?
Answer:
- Standardize assays : Use identical models (e.g., hot-plate vs. writhing for anti-nociception) and control variables (dose, solvent) .
- Validate target engagement : Employ knockout cell lines or competitive binding assays to confirm mechanism-specific effects.
- Meta-analysis : Compare datasets from multiple studies (e.g., antiparasitic ED₅₀ values in vs. antimicrobial MICs in ) to identify trends or outliers.
Advanced: What computational approaches predict pharmacokinetic properties of this compound?
Answer:
- SwissADME : Predicts bioavailability, logP, and drug-likeness (e.g., Rule of Five compliance) .
- Molecular Dynamics (MD) : Simulates membrane permeability and blood-brain barrier penetration.
- CYP450 inhibition assays : Use in silico tools like Schrödinger’s QikProp to assess metabolic stability .
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?
Answer:
- Selectivity profiling : Test the compound against panels of enzymes (COX-2, Gram-positive/-negative bacteria) to clarify target specificity .
- Dose-response analysis : Determine if dual activities occur at non-overlapping concentrations.
- Structural analogs : Synthesize derivatives with modified substituents to isolate functional groups responsible for divergent activities .
Basic: What safety protocols are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye corrosion .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to analyze solvatochromic effects in spectroscopic studies of this compound?
Answer:
- UV-Vis spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., ethanol vs. cyclohexane) to calculate empirical polarity parameters (ET₃₀) .
- DFT calculations : Correlate experimental data with theoretical HOMO-LUMO gaps to assess solvent-dependent electronic transitions .
Advanced: How to validate biological activity in vivo using this compound?
Answer:
- Rodent models : For anti-nociception, use the hot-plate test (55°C) and measure latency to paw withdrawal .
- Dosing : Administer intraperitoneally (10–50 mg/kg) dissolved in DMSO/saline (1:9 v/v) .
- Histopathology : Post-mortem tissue analysis (e.g., liver, kidney) ensures absence of toxicity at therapeutic doses .
Advanced: What are the environmental impacts of synthesizing and disposing of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
